molecular formula C30H30ClN3O2 B2479134 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide CAS No. 941954-13-8

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2479134
CAS No.: 941954-13-8
M. Wt: 500.04
InChI Key: ZKCFAPSTMKIBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Its structure integrates a quinoline core linked via an ether and acetamide chain to a 2-chlorobenzyl group, with a critical 4-benzylpiperidine moiety. This 4-benzylpiperidine scaffold is a recognized pharmacophore in neuroscience, frequently found in compounds designed to target acetylcholinesterase (AChE) . Inhibitors of AChE are a principal therapeutic strategy for alleviating cognitive symptoms in Alzheimer's disease (AD), as they increase acetylcholine levels in the synaptic cleft to enhance cholinergic neurotransmission . The structural features of this compound suggest potential as a lead molecule for investigating cholinesterase inhibition. The molecule's design aligns with contemporary research strategies that explore multi-target directed ligands (MTDLs), which aim to address the complex pathology of neurodegenerative diseases like AD by interacting with multiple biological targets simultaneously . This chemical reagent is provided for research purposes to facilitate the study of its physicochemical properties, binding affinity, and inhibitory activity against specific neurological targets. It is intended for use in in vitro biochemical assays and structural biology studies. For Research Use Only . Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O2/c31-26-11-5-4-9-25(26)20-32-29(35)21-36-27-12-6-10-24-13-14-28(33-30(24)27)34-17-15-23(16-18-34)19-22-7-2-1-3-8-22/h1-14,23H,15-21H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCFAPSTMKIBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CC=C5Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide is a complex organic compound notable for its potential therapeutic applications. With a molecular weight of approximately 485.03 g/mol, its structure features a quinoline core, a piperidine ring, and a benzyl substituent, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H28ClN3O2\text{C}_{25}\text{H}_{28}\text{ClN}_{3}\text{O}_{2}

This structure allows for various interactions with biological targets, such as enzymes and receptors.

1. Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. The presence of the piperidine ring is often associated with analgesic activity in similar compounds.

2. Interaction with Receptors

Molecular docking studies indicate that this compound may effectively bind to specific receptors involved in neurological processes. Its structural components facilitate interactions that could modulate receptor activity, potentially leading to therapeutic effects against neurodegenerative diseases .

3. Inhibition of Cholinesterases

Research has highlighted the potential of compounds with similar structures to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can enhance cholinergic activity, which is beneficial in conditions like Alzheimer's disease .

Case Study 1: Molecular Docking Analysis

A study conducted on structurally related compounds demonstrated that modifications in the benzyl group significantly influenced binding affinity to AChE. The findings suggest that the specific arrangement of functional groups in this compound could enhance its inhibitory potency against AChE .

Case Study 2: Structure-Activity Relationship (SAR)

A series of benzylpiperidine derivatives were evaluated for their biological activity against chemokine receptors. The SAR studies indicated that the introduction of various substituents on the piperidine ring improved the selectivity and potency of these compounds as CCR3 antagonists, which may also apply to our compound due to structural similarities .

Data Tables

PropertyValue
Molecular FormulaC₃₁H₃₃ClN₃O₂
Molecular Weight485.03 g/mol
Potential ActivitiesAnti-inflammatory, Analgesic
MechanismReceptor Binding

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide may exhibit significant anti-inflammatory and analgesic effects. These properties are crucial for developing new treatments for conditions characterized by chronic pain and inflammation. Research shows that compounds with similar structures often interact with receptors involved in pain modulation, making this compound a candidate for further pharmacological investigation.

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE) activity are of particular interest, as they can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with such diseases. The unique structure of this compound may allow it to interact effectively with AChE, warranting further studies into its efficacy as a neuroprotective agent .

Antimicrobial Activity

In addition to its neuroprotective properties, there is growing interest in the antimicrobial potential of This compound . Similar compounds have shown promising results against various bacterial and fungal strains. Evaluating the antimicrobial activity of this compound could lead to new treatments for infections resistant to conventional antibiotics .

Case Study 1: Neuroprotective Activity

A study investigating compounds similar to This compound found significant AChE inhibitory activity. Compounds were tested in vitro, demonstrating promising results that suggest their potential use in treating Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

Research on related acetamide derivatives revealed their effectiveness against Mycobacterium tuberculosis and other pathogens. These findings indicate that derivatives of this compound could be developed into novel antimicrobial agents .

Comparison with Similar Compounds

Key Structural Features and Analogues

The compound belongs to a broader class of acetamide derivatives with quinoline or heterocyclic backbones. Below is a comparative analysis of structurally related molecules:

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Quinoline 2-(4-Benzylpiperidin-1-yl), N-(2-chlorobenzyl) ~495 (estimated) High lipophilicity due to aromatic groups; potential CNS activity
N-(4-Bromophenyl)-2-(2-thienyl)acetamide () Thienyl-acetamide 2-Thienyl, N-(4-bromophenyl) ~280 Bromine enhances electrophilicity; used in crystallography studies
N-Cyclohexyl-2-(8-quinolinyloxy)acetamide () Quinoline N-Cyclohexyl 284.35 Simpler structure; likely lower bioavailability compared to target compound
N-(2,4-Dimethylphenyl)-2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)acetamide () Quinoline 2-[4-(Furan-2-carbonyl)piperazin-1-yl], N-(2,4-dimethylphenyl) ~520 (estimated) Piperazine introduces basicity; furan enhances π-stacking potential
DCVJ-Halo () Pyrido[3,2,1-ij]quinoline 6-Chlorohexyl, dicyanovinyl ~550 (estimated) Fluorogenic probe; used in protein imaging due to solvatochromic properties

Substituent Effects on Physicochemical Properties

  • Quinoline vs. Thienyl/Chromene Backbones: Quinoline-based compounds (e.g., target compound, ) exhibit planar aromatic systems conducive to intercalation or enzyme inhibition, whereas thienyl or chromene derivatives () may prioritize different electronic interactions .
  • Chlorobenzyl vs.
  • Piperidine vs. Piperazine Moieties : The 4-benzylpiperidine in the target compound offers a single basic nitrogen, while piperazine derivatives () provide two nitrogens, increasing solubility and hydrogen-bonding capacity .

Q & A

Q. Characterization methods :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Level: Advanced
Answer:
Optimization requires systematic evaluation of variables:

  • Design of Experiments (DoE) : Use factorial designs to assess temperature, solvent polarity, and catalyst loading. For example, acetonitrile may improve solubility compared to DMF for certain intermediates .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide bond formation .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency for quinoline-piperidine linkages .

Validation : Monitor intermediates via HPLC to quantify impurities and adjust purification protocols (e.g., gradient column chromatography) .

What analytical techniques are critical for resolving structural ambiguities in this compound?

Level: Basic
Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and confirms connectivity between the quinoline, piperidine, and acetamide groups .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, particularly for intermediates .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) to verify amide formation .

How should researchers address contradictory spectral data (e.g., unexpected NMR shifts)?

Level: Advanced
Answer:
Contradictions often arise from:

  • Dynamic effects : Rotamers in the amide bond can split signals; variable-temperature NMR (VT-NMR) distinguishes these .
  • Residual solvents : Deuterated solvent peaks (e.g., DMSO-d6_6) may overlap with compound signals; use multiple solvents (CDCl3_3, D2_2O) for cross-validation .
  • Impurity interference : LC-MS/MS identifies co-eluting impurities, guiding repurification steps .

What precautions are necessary for safe handling and storage of this compound?

Level: Basic
Answer:

  • Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Avoid open flames due to potential nitro group decomposition .
  • Storage : Seal in amber vials under inert gas (N2_2) at –20°C to prevent hydrolysis of the acetamide group .

What molecular mechanisms underlie its potential pharmacological activity?

Level: Advanced
Answer:
Preliminary studies suggest:

  • Enzyme inhibition : The quinoline core may intercalate with DNA topoisomerases, while the chlorobenzyl group enhances lipophilicity for membrane penetration .
  • Receptor binding : Molecular docking simulations indicate hydrogen bonding with kinase active sites (e.g., EGFR), validated via surface plasmon resonance (SPR) assays .

How does substituent position (e.g., chlorobenzyl vs. methoxyphenyl) affect bioactivity?

Level: Advanced
Answer:

  • Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability but may reduce solubility. Compare logP values via HPLC-derived retention times .
  • Steric effects : Ortho-substituted benzyl groups (e.g., 2-chloro) can hinder target binding; para-substituted analogs show improved IC50_{50} in kinase assays .

What strategies are effective for scaling up synthesis while maintaining purity?

Level: Advanced
Answer:

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitro group reductions) .
  • Crystallization optimization : Use anti-solvent addition (e.g., heptane in DCM) to enhance crystal yield and reduce amorphous byproducts .

How can computational methods (e.g., DFT) guide structural modifications?

Level: Advanced
Answer:

  • Density Functional Theory (DFT) : Predicts electronic effects of substituents on reaction intermediates (e.g., transition state energy in amide formation) .
  • Molecular dynamics (MD) : Simulates target binding to prioritize analogs with favorable pharmacokinetic profiles .

What are the challenges in validating biological activity across different assay models?

Level: Advanced
Answer:

  • Cell permeability : Use Caco-2 monolayers to assess absorption; modify logD via pro-drug strategies if needed .
  • Off-target effects : Employ kinome-wide profiling (e.g., KINOMEscan) to identify selectivity issues early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.